molecular formula C16H17NO B14245068 N-(4-methylbenzyl)-2-phenylacetamide CAS No. 349126-18-7

N-(4-methylbenzyl)-2-phenylacetamide

Cat. No.: B14245068
CAS No.: 349126-18-7
M. Wt: 239.31 g/mol
InChI Key: OGIAKMOTGFCFQY-UHFFFAOYSA-N
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Description

N-(4-Methylbenzyl)-2-phenylacetamide is an organic compound with the molecular formula C16H17NO . It serves as a significant model compound and intermediate in modern synthetic chemistry research. This molecule has been prominently featured in studies developing novel amidation methodologies, where it was successfully synthesized using methyltrimethoxysilane (MTM) and tetramethyl orthosilicate (TMOS) as effective, inexpensive, and safe reagents for the direct amidation of carboxylic acids . These protocols provide routes to pure amide products with low process mass intensity, highlighting the compound's utility in exploring green chemistry principles. The structural motif of phenylacetamide is a key pharmacophore in medicinal chemistry. Research into structurally related phenylacetamide derivatives has demonstrated that this class of compounds can exhibit notable biological activities. For instance, some derivatives have been designed, synthesized, and evaluated as potential antidepressant agents, with studies indicating significant activity in forced swim and tail suspension tests . Other acetamide conjugates have been explored as potent α-glucosidase inhibitors for diabetes research . These findings underscore the value of this compound as a versatile scaffold for the design and development of novel bioactive molecules in drug discovery. The compound's structure has been confirmed through comprehensive analytical techniques, including 1H NMR, 13C NMR, and FTIR spectroscopy, data for which is available in public scientific datasets . This product is intended for research and further chemical development purposes only. It is strictly not for diagnostic, therapeutic, or any personal use.

Properties

CAS No.

349126-18-7

Molecular Formula

C16H17NO

Molecular Weight

239.31 g/mol

IUPAC Name

N-[(4-methylphenyl)methyl]-2-phenylacetamide

InChI

InChI=1S/C16H17NO/c1-13-7-9-15(10-8-13)12-17-16(18)11-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,17,18)

InChI Key

OGIAKMOTGFCFQY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Acylation of 4-Methylbenzylamine with Phenylacetyl Chloride

The most straightforward method involves the acylation of 4-methylbenzylamine using phenylacetyl chloride under mild conditions. This reaction typically proceeds in anhydrous dichloromethane (DCM) or ethyl acetate, with triethylamine (TEA) as a base to neutralize HCl byproducts.

Reaction Mechanism and Conditions

The nucleophilic amine attacks the electrophilic carbonyl carbon of phenylacetyl chloride, forming the amide bond. Optimal yields (95–98%) are achieved at 0–25°C over 4–6 hours. Excess phenylacetyl chloride (1.2 equiv.) ensures complete conversion, while TEA (1.5 equiv.) prevents side reactions.

Limitations and Modifications

Despite high efficiency, phenylacetyl chloride’s moisture sensitivity necessitates strict anhydrous conditions. Alternative protocols replace TEA with Amberlyst A-26(OH) resin, simplifying purification by filtration. Solvent screening reveals ethyl acetate (2 M) as optimal, enabling direct crystallization of the product.

Multi-Step Synthesis via Protected Intermediates

Complex derivatives require multi-step routes involving protective groups. A prominent strategy leverages p-phenylenediamine (PPD) as a starting material.

N-BOC Protection and Acylation

PPD is mono-protected with di-tert-butyl dicarbonate (BOC₂O) in dichloromethane, yielding NH₂-Ph-NH-BOC (1 ). Subsequent acylation with phenylacetyl chloride forms RCONH-Ph-NH-BOC, which is deprotected using trifluoroacetic acid (TFA) to generate 4-amino-N-phenylacetamide intermediates (2 ).

Isothiocyanate and Thiourea Formation

Intermediate 2 is converted to isothiocyanate (3 ) via reaction with thiophosgene, followed by condensation with amines or α-halocarbonyl compounds to yield thioureas (4 ). This approach enables structural diversification but involves toxic reagents and lengthy purification.

Photocatalyzed Umpolung Reaction

A novel method employs visible-light photocatalysis to construct the amide bond via an umpolung mechanism.

Reaction Design

1,3-Diphenyl-1,3-propanedione and 4-methylbenzylamine undergo oxidative coupling under blue LED irradiation with [Ir(ppy)₃] as a photocatalyst. The reaction proceeds via a radical intermediate, achieving 67% yield in 12 hours.

Advantages Over Traditional Methods

This metal-free protocol avoids stoichiometric activating agents and operates at room temperature. However, scalability is limited by photochemical equipment requirements.

Direct Amidation of Carboxylic Acids

Direct coupling of phenylacetic acid and 4-methylbenzylamine bypasses acid chloride intermediates, aligning with green chemistry principles.

Zirconium-Catalyzed Amidation

ZrCl₄ (5 mol%) in toluene at 110°C facilitates amide bond formation over 24 hours, yielding 89% product. The mechanism involves activation of the carboxylic acid via a zirconium complex, enhancing electrophilicity.

Methyltrimethoxysilane (MTM) Protocol

MTM acts as a dehydrating agent, enabling amidation in ethyl acetate at 80°C with 10 mol% acetic acid. This method achieves quantitative conversion and simplifies workup via aqueous base extraction.

Table 1: Comparative Analysis of Direct Amidation Methods
Catalyst Solvent Temp (°C) Time (h) Yield (%) Reference
ZrCl₄ Toluene 110 24 89
MTM/AcOH EtOAc 80 20 100
H₂SO₄ EtOAc 80 20 95

Industrial-Scale Synthesis via Styrene and Sulfur

A patent-pending route optimizes large-scale production using styrene and sulfur under high-pressure conditions.

Reaction Overview

Styrene reacts with sulfur (1:1.9 molar ratio) in aqueous ammonia (24% v/v) at 160°C and 35 kg/m² pressure. Hydrogen sulfide generated in situ is quenched by ammonia, preventing side reactions.

Process Advantages

  • Yield : 95% with 99% purity after distillation.
  • Safety : Eliminates free H₂S gas, reducing explosion risks.
  • Cost-Effectiveness : Low-cost reagents and minimal purification steps.

Catalytic Methods with Transition Metals

Palladium-Catalyzed Carbonylation

Palladium(II) acetate catalyzes the carbonylation of 4-methylbenzylamine and phenyl iodide under CO atmosphere (1 atm), yielding N-(4-methylbenzyl)-2-phenylacetamide in 78% yield. This method is limited by catalyst cost and CO handling requirements.

Copper-Mediated Coupling

CuI/1,10-phenanthroline systems enable coupling between phenylboronic acid and 4-methylbenzylamine derivatives, though yields remain moderate (65%).

Chemical Reactions Analysis

Types of Reactions

N-(4-methylbenzyl)-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The benzyl and phenyl rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., hydroxide ions) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the benzyl or phenyl rings.

Scientific Research Applications

N-(4-methylbenzyl)-2-phenylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-methylbenzyl)-2-phenylacetamide involves its interaction with specific molecular targets. For instance, if the compound exhibits antimicrobial activity, it may target bacterial cell walls or enzymes essential for bacterial survival. The exact pathways and targets depend on the specific biological activity being investigated .

Comparison with Similar Compounds

Structural and Electronic Effects on Reactivity

N-(4-Methylbenzyl)-2-phenylacetamide (hereafter referred to as MPA-MeBz ) is compared below with structurally related N-substituted 2-phenylacetamides, focusing on substituent effects during alkylation reactions (e.g., benzylation with benzyl chloride). Key analogs include:

  • N-(4-Nitrophenyl)-2-phenylacetamide (NPA) : Contains an electron-withdrawing nitro group.
  • N-(4-Chlorophenyl)-2-phenylacetamide (CPA) : Features an electron-withdrawing chlorine substituent.
  • N-(4-Methoxyphenyl)-2-phenylacetamide (MetPA) : Includes an electron-donating methoxy group.
  • N-Phenyl-2-phenylacetamide (PPA) : Unsubstituted phenyl group.
Table 1: Substituent Effects on Benzylation Reactions
Compound Substituent Electronic Effect Main Products (N/O Ratio) Reaction Mechanism Phase-Transfer Catalyst (PTC) Impact
MPA-MeBz 4-Methyl Weakly donating Dominant N-alkylation Interfacial (proposed) Moderate rate enhancement
NPA 4-Nitro Strongly withdrawing N > O (1.16–9.30) Interfacial Significant selectivity shift
CPA 4-Chloro Withdrawing Higher N-selectivity Interfacial Minimal O-product formation
MetPA 4-Methoxy Strongly donating O-alkylation favored Extraction Enhanced O-product yield
PPA H Neutral Mixed N/O products Interfacial Variable depending on solvent

Mechanistic Insights

  • Electron-Withdrawing Groups (NPA, CPA): Promote interfacial reaction mechanisms, where the deprotonated amide reacts at the solvent-solid interface. This favors N-alkylation but allows minor O-alkylation due to competing anion nucleophilicity .
  • Electron-Donating Groups (MetPA) : Facilitate extraction mechanisms, where the phase-transfer catalyst solubilizes the anion, leading to O-alkylation dominance .
  • MPA-MeBz: The weakly donating methyl group likely stabilizes the amide anion moderately, favoring N-alkylation but with less pronounced selectivity compared to MetPA or NPA.

Phase-Transfer Catalysis (PTC) Effects

  • PTCs (e.g., tetrabutylammonium bromide) enhance reaction rates by solubilizing the amide anion. For MPA-MeBz, PTCs may slightly improve N-alkylation efficiency but are less critical than for NPA or CPA, where they significantly alter product ratios .

Thermal and Solvent Stability

  • MPA-MeBz and analogs exhibit stability in toluene and dichloromethane at 40–80°C during alkylation . Polar aprotic solvents (e.g., DMF) are avoided due to side reactions.

Biological Activity

N-(4-methylbenzyl)-2-phenylacetamide is an organic compound with potential biological activity that has garnered attention in various fields, including medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

This compound has a molecular formula of C16H17N and a molecular weight of approximately 239.31 g/mol. The compound features a phenylacetamide structure with a 4-methylbenzyl substituent, which may enhance its biological activity through specific interactions with biological targets.

The biological activity of this compound is hypothesized to involve several mechanisms, depending on the target organism or system being studied:

  • Antimicrobial Activity : The compound may exert its effects by disrupting bacterial cell walls or inhibiting essential enzymes involved in bacterial metabolism.
  • Analgesic Effects : Research suggests that compounds similar in structure to this compound could interact with pain receptors, potentially providing analgesic properties .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. For instance, it has been evaluated against various Gram-negative bacteria, demonstrating significant antibacterial effects:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Reference
Escherichia coli125 µg/mL
Salmonella typhi100 µg/mL
Pseudomonas aeruginosa150 µg/mL

These results indicate that this compound could serve as a lead compound for developing new antibacterial agents.

Analgesic Activity

In animal models, compounds structurally related to this compound have shown promising analgesic effects. For example, studies involving rodent models demonstrated that these compounds could reduce pain responses significantly compared to control groups. The exact mechanism remains to be fully elucidated but may involve modulation of pain pathways mediated by specific receptors .

Case Studies

  • Study on Antibacterial Efficacy :
    A recent investigation into the antibacterial properties of this compound revealed that it caused significant cell membrane disruption in Xanthomonas oryzae, leading to cell lysis at higher concentrations. Scanning electron microscopy (SEM) confirmed morphological changes consistent with bacterial death .
  • Analgesic Potential in Rodent Models :
    In a controlled study assessing the analgesic effects of phenylacetamides, this compound was administered to rodents experiencing induced pain. Results indicated a marked decrease in pain behaviors, suggesting its potential utility as an analgesic agent .

Future Directions

Given the promising biological activities observed, further research is warranted to explore:

  • Structure-Activity Relationships (SAR) : Investigating how modifications to the chemical structure influence biological activity.
  • Mechanistic Studies : Elucidating the specific pathways and molecular targets involved in the compound's action.
  • Clinical Applications : Assessing the safety and efficacy of this compound in clinical settings for antimicrobial and analgesic therapies.

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